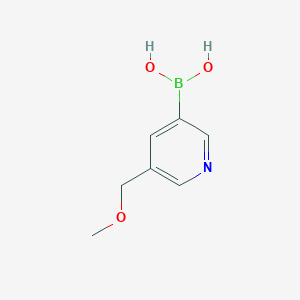
(5-(Methoxymethyl)pyridin-3-yl)boronic acid
描述
(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group, making them valuable intermediates in various chemical reactions.
准备方法
The synthesis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated pyridine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
(5-(Methoxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halogenated compounds to form new carbon-carbon bonds. This reaction is facilitated by palladium catalysts and bases like potassium carbonate.
Addition: The compound can also undergo addition reactions with various nucleophiles, leading to the formation of new boron-containing compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or acids.
科学研究应用
(5-(Methoxymethyl)pyridin-3-yl)boronic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-boron bonds makes it valuable in cross-coupling reactions.
Biology: Boronic acids are known to inhibit proteases and other enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: This compound is explored for its potential in drug development, particularly in designing inhibitors for enzymes involved in diseases such as cancer and diabetes.
Industry: In industrial applications, boronic acids are used in the production of materials such as polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-(Methoxymethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups in biological molecules. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its action are typically related to the inhibition of enzyme activity, leading to downstream effects on cellular processes.
相似化合物的比较
(5-(Methoxymethyl)pyridin-3-yl)boronic acid can be compared with other boronic acids, such as (5-Methoxypyridin-3-yl)boronic acid and (4-Methoxymethylphenyl)boronic acid. While these compounds share the boronic acid functional group, they differ in their substituents and overall structure, which can influence their reactivity and applications.
(5-Methoxypyridin-3-yl)boronic acid: Similar in structure but lacks the methoxymethyl group, which can affect its reactivity and binding properties.
(4-Methoxymethylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and binding characteristics compared to other boronic acids.
属性
IUPAC Name |
[5-(methoxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICXPYHZCXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598953 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200204-95-1 | |
| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

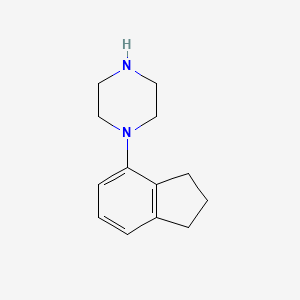
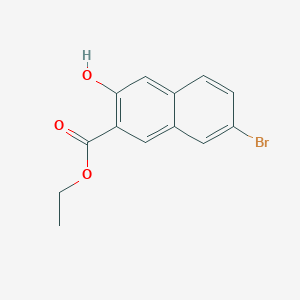
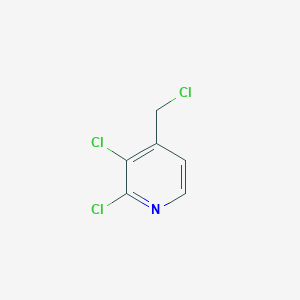
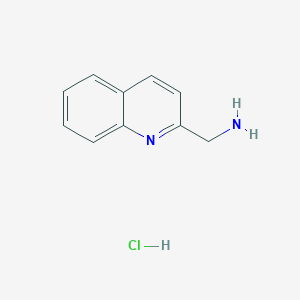

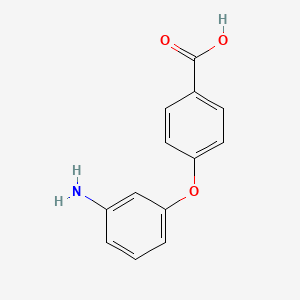
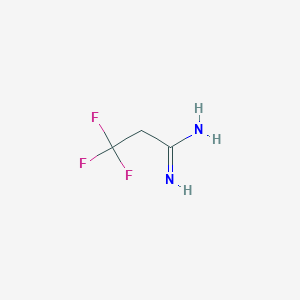
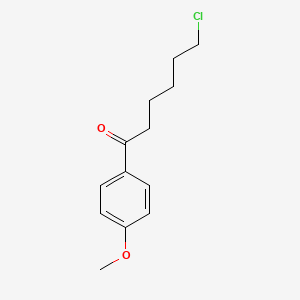
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)




